molecular formula C28H31N7OS B2421851 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide CAS No. 896699-64-2

2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B2421851
CAS No.: 896699-64-2
M. Wt: 513.66
InChI Key: XBNJNFWIOKFRRP-UHFFFAOYSA-N
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Description

2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C28H31N7OS and its molecular weight is 513.66. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7OS/c1-5-24(27(36)29-16-20-12-10-17(2)11-13-20)37-28-30-23-9-7-6-8-22(23)26-31-25(34-35(26)28)15-14-21-18(3)32-33-19(21)4/h6-13,24H,5,14-16H2,1-4H3,(H,29,36)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNJNFWIOKFRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide is a complex molecular structure that exhibits promising biological activities. This article explores its biological activity, including its potential as an anti-cancer agent and other therapeutic applications, supported by relevant research findings and data.

Chemical Structure

The compound can be broken down into several key components:

  • Core Structure : [1,2,4]triazolo[1,5-c]quinazoline
  • Functional Groups : Sulfanyl group and butanamide chain
  • Substituents : 3,5-dimethyl-1H-pyrazole and 4-methylphenyl groups

Biological Activity Overview

Research indicates that compounds containing the [1,2,4]triazolo[1,5-c]quinazoline scaffold demonstrate a variety of biological activities. These include:

  • Cytotoxicity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Inhibition of Topoisomerase II : Some studies suggest that these compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicitySignificant activity against HepG2 and HCT-116 cell lines
Topoisomerase InhibitionCompounds show varying degrees of inhibition
Anti-inflammatoryPotential activity in reducing inflammation

Case Study 1: Cytotoxic Activity

A study evaluated the cytotoxic effects of various derivatives of the quinazoline scaffold. Compound 16 was identified as particularly potent with IC50 values of 6.29 µM against HepG2 cells and 2.44 µM against HCT-116 cells. This study highlights how structural modifications can enhance biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis revealed that substituents on the quinazoline core significantly impact the biological activity. For instance:

  • The presence of bulky groups decreased cytotoxicity.
  • The incorporation of specific amines improved binding affinity to DNA.

This suggests that careful design of substituents can optimize therapeutic potential.

The proposed mechanism for the biological activity of this compound involves:

  • DNA Intercalation : The structure allows for intercalation between DNA bases, disrupting replication.
  • Enzyme Inhibition : By inhibiting topoisomerase II, the compound prevents proper DNA unwinding necessary for replication.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide may exhibit significant anti-inflammatory properties. For instance, molecular docking studies suggest that related compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses .

Anticancer Potential

The compound's structural characteristics indicate it could serve as a lead compound in the development of anticancer agents. Molecular hybrids incorporating triazole and sulfonamide fragments have shown promise against various cancer cell lines. The design strategy often focuses on optimizing the pharmacophore to enhance cytotoxic activity .

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. The presence of the pyrazole and triazole rings is often linked to enhanced antibacterial and antifungal activities .

Case Study 1: Anti-inflammatory Evaluation

A study conducted on a related compound demonstrated its efficacy as a potential inhibitor of inflammatory pathways. The synthesis involved straightforward protocols yielding high purity and bioactivity confirmed through in vitro assays . The docking studies indicated strong binding affinities to target proteins involved in inflammation.

Case Study 2: Anticancer Research

Research focusing on triazole-containing compounds has revealed their ability to induce apoptosis in cancer cells. A series of derivatives were synthesized and tested against several cancer lines, showing promising results that warrant further investigation into structure-activity relationships .

Q & A

Q. What are the standard synthetic routes for this compound, and how can researchers validate intermediate purity?

The compound is synthesized via multi-step heterocyclic coupling reactions. Key steps include:

  • Refluxing precursors in ethanol or DMF-EtOH mixtures (1:1) for 2–4 hours to form pyrazole and triazole intermediates .
  • Thiol-ether linkage formation using sulfanyl groups under acidic conditions (e.g., H2SO4 catalysis) .
  • Purification via recrystallization from ethanol or DMF-EtOH to remove unreacted reagents . Validation : Monitor reaction progress using TLC and confirm intermediate purity via melting point analysis and <sup>1</sup>H NMR (e.g., δ 3.94 ppm for CH2-Pyr protons in analogous triazole derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • <sup>1</sup>H NMR : Assign proton environments using 400 MHz spectra in CDCl3. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methylene groups (δ 3.9–5.5 ppm) .
  • IR Spectroscopy : Identify sulfanyl (S-H, ~2550 cm<sup>-1</sup>) and amide (C=O, ~1650 cm<sup>-1</sup>) stretches .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for [M+H]<sup>+</sup> ions) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Use in vitro assays (e.g., enzyme inhibition or receptor binding) with controls like DMSO vehicle .
  • Validate dose-response curves (IC50/EC50) across 3+ replicates to ensure reproducibility .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazoloquinazoline core?

  • Solvent Selection : Replace ethanol with DMF to enhance solubility of aromatic intermediates .
  • Catalysis : Test Lewis acids (e.g., ZnCl2) to accelerate heterocyclic ring closure .
  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reflux times dynamically .

Q. What computational strategies predict the compound’s reactivity or binding modes?

  • Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) of the sulfanyl-triazoloquinazoline moiety .
  • Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases) based on analogous pyrazole derivatives .

Q. How to resolve contradictions in biological activity data across assays?

  • Reproducibility Checks : Replicate experiments with independent synthetic batches to rule out impurity effects .
  • Assay Optimization : Standardize cell culture conditions (e.g., pH, serum levels) and validate using positive controls (e.g., known inhibitors) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfanyl or amide groups to isolate pharmacophoric contributions .

Q. What methodologies improve selectivity in functionalizing the pyrazole ring?

  • Protecting Groups : Temporarily block the 3,5-dimethylpyrazole NH with Boc groups to direct sulfanyl addition to the quinazoline core .
  • Microwave-Assisted Synthesis : Reduce side reactions by accelerating reaction kinetics under controlled temperature .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH gradients (1–13), heat (40–60°C), and light to identify degradation products via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma and quantify parent compound loss over 24 hours using UPLC .

Methodological Frameworks

Q. How to design a mechanistic study for this compound’s metabolic pathway?

  • Isotope Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace metabolic intermediates via mass spectrometry .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify cytochrome P450 isoforms involved in metabolism .

Q. What statistical approaches are robust for analyzing dose-response heterogeneity?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Cluster Analysis : Group outliers by experimental variables (e.g., cell passage number) to identify confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.